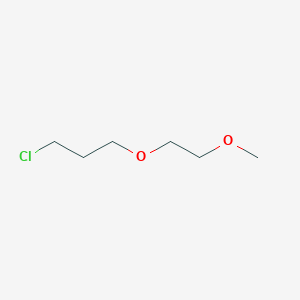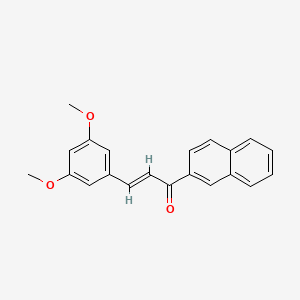
2-(2-(Benzyloxy)-5-bromophenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Benzyloxy)-5-bromophenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their wide range of applications in various fields, including medicinal chemistry, organic synthesis, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)-5-bromophenyl)-1H-imidazole typically involves the following steps:
Bromination: The starting material, 2-(benzyloxy)phenyl, undergoes bromination to introduce the bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or acetic acid.
Imidazole Formation: The brominated intermediate is then reacted with imidazole under basic conditions. Common bases used include potassium carbonate (K2CO3) or sodium hydride (NaH) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Benzyloxy)-5-bromophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or THF.
Major Products
Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
2-(2-(Benzyloxy)-5-bromophenyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(2-(Benzyloxy)-5-bromophenyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The benzyloxy and bromophenyl groups can enhance the compound’s binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Benzyloxy)phenylimidazole: Lacks the bromine atom, which may affect its reactivity and binding properties.
2-(2-Benzyloxy)-5-chlorophenylimidazole: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical and biological properties.
Uniqueness
2-(2-(Benzyloxy)-5-bromophenyl)-1H-imidazole is unique due to the presence of the bromine atom, which can participate in various chemical reactions and enhance the compound’s biological activity.
Propriétés
Formule moléculaire |
C16H13BrN2O |
|---|---|
Poids moléculaire |
329.19 g/mol |
Nom IUPAC |
2-(5-bromo-2-phenylmethoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C16H13BrN2O/c17-13-6-7-15(14(10-13)16-18-8-9-19-16)20-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19) |
Clé InChI |
MNGSTFKQNCCECF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C3=NC=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B12083770.png)


![tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12083787.png)

![Phenol, 4-[(2,2-difluoroethyl)amino]-](/img/structure/B12083792.png)
![2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine](/img/structure/B12083799.png)

